molecular formula C9H13ClFNO B13521870 2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride

2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13521870
M. Wt: 205.66 g/mol
InChI Key: MZNWYZCLQBVIJZ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl. It is a derivative of phenylethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can influence its binding affinity and selectivity towards these targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride
  • 2-(2-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
  • 2-(2-Fluoro-6-ethoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-Fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluoro group can enhance its stability and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-4-2-3-8(10)7(9)5-6-11;/h2-4H,5-6,11H2,1H3;1H

InChI Key

MZNWYZCLQBVIJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CCN.Cl

Origin of Product

United States

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